Anti-P. falciparum Potency: Cyclopropyl(quinoxaline-2-yl)amine vs. 3-Substituted and N-Alkyl Analogs
Cyclopropyl(quinoxaline-2-yl)amine (compound 1) inhibits P. falciparum FCR-3 with an IC50 of 18.3 µM. In direct comparison, the 3-chloro analog (compound 2) is more potent (IC50 13.3 µM), while the 3-methyl analog (compound 3) is less potent (IC50 31 µM) [1]. The N-methyl analog (compound 9) shows the greatest potency (IC50 6.2 µM), but this gain loses anti-L. infantum activity. This data establishes that the cyclopropyl substitution alone confers a unique balance of anti-Plasmodium potency and anti-Leishmania retention not achieved by N-methyl or 3-substituted analogs [1].
| Evidence Dimension | In vitro antimalarial potency |
|---|---|
| Target Compound Data | IC50 = 18.3 µM |
| Comparator Or Baseline | 3-Cl analog (IC50 13.3 µM), 3-CH3 analog (31 µM), N-methyl analog (6.2 µM) |
| Quantified Difference | Target is 1.4x less potent than 3-Cl, 1.7x more potent than 3-CH3, 3x less potent than N-methyl |
| Conditions | P. falciparum FCR-3 strain, in vitro culture assay |
Why This Matters
For antimalarial drug discovery, the target compound provides a synthetically accessible scaffold that maintains measurable potency while preserving anti-leishmanial activity, an advantage over the more potent but narrower N-methyl analog.
- [1] Molecules 2018, 23(12), 4718. Design, synthesis, and biological evaluation of novel quinoxaline derivatives as potential antileishmanial and antitrypanosomal agents. Table 1, compounds 1–3, 9. View Source
